[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is a complex organic compound that features a combination of heterocyclic structures, including a piperazine ring, a tetrazole ring, and a dioxidotetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Piperazine Derivative: The piperazine ring is functionalized with the dioxidotetrahydrothiophene moiety through nucleophilic substitution reactions.
Introduction of the Tetrazole Ring: The tetrazole ring is introduced via cycloaddition reactions involving azides and nitriles.
Coupling Reactions: The final step involves coupling the piperazine derivative with the tetrazole-containing phenylmethanone through amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophene moiety.
Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.
Substitution: The piperazine and tetrazole rings can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenated compounds and nucleophiles are often used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as an anti-inflammatory, antiviral, or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound shares the dioxidotetrahydrothiophene and piperazine moieties but differs in the presence of an indole ring instead of a tetrazole ring.
4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-ylmethanone: This compound features a thiadiazole ring in place of the tetrazole ring.
Uniqueness
The uniqueness of [4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone lies in its combination of heterocyclic structures, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C16H20N6O3S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C16H20N6O3S/c23-16(13-2-1-3-14(10-13)22-12-17-18-19-22)21-7-5-20(6-8-21)15-4-9-26(24,25)11-15/h1-3,10,12,15H,4-9,11H2 |
InChI Key |
QIUCVYOVIRFXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N2CCN(CC2)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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